8-ethyl-3-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
The synthesis of 5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified triazinoindole derivatives with different functional groups.
Scientific Research Applications
5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to chelate iron and induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of this compound involves its ability to bind to specific molecular targets, such as iron ions, and disrupt cellular processes. It selectively binds to ferrous ions, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved in its mechanism of action include the mitochondrial pathway, where it induces apoptosis by affecting the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(2-NITROPHENYL)-2-FURALDEHYDE 2-(8-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONE stands out due to its unique structure and specific biological activities. Similar compounds include other triazinoindole derivatives, which also exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C22H17N7O3 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
8-ethyl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C22H17N7O3/c1-2-13-7-9-17-16(11-13)20-21(24-17)25-22(28-26-20)27-23-12-14-8-10-19(32-14)15-5-3-4-6-18(15)29(30)31/h3-12H,2H2,1H3,(H2,24,25,27,28)/b23-12+ |
InChI Key |
QXTSOUZGIZNFKM-FSJBWODESA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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